molecular formula C7H11N3O3S2 B12199753 2-methyl-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

2-methyl-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

Cat. No.: B12199753
M. Wt: 249.3 g/mol
InChI Key: MDSIHJGOEGKKOS-UHFFFAOYSA-N
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Description

2-methyl-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a synthetic organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced by reacting the thiadiazole intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Amide Bond: The final step involves the reaction of the methylsulfonyl-substituted thiadiazole with 2-methylpropanoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-methyl-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential antimicrobial properties. Thiadiazole derivatives are known to exhibit antibacterial and antifungal activities, making them promising candidates for the development of new antibiotics.

Medicine

In medicinal chemistry, this compound has been investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with various biological targets makes it a compound of interest for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or thermal stability. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 2-methyl-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anti-inflammatory and anticancer applications, the compound may modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    2-methyl-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

The uniqueness of 2-methyl-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylsulfonyl group enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H11N3O3S2

Molecular Weight

249.3 g/mol

IUPAC Name

2-methyl-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C7H11N3O3S2/c1-4(2)5(11)8-6-9-10-7(14-6)15(3,12)13/h4H,1-3H3,(H,8,9,11)

InChI Key

MDSIHJGOEGKKOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NN=C(S1)S(=O)(=O)C

Origin of Product

United States

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